molecular formula C12H19N5 B11728534 N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B11728534
M. Wt: 233.31 g/mol
InChI Key: UGJGMZDIFSJSTQ-UHFFFAOYSA-N
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Description

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is notable for its unique structure, which includes two pyrazole rings connected by a methylene bridge. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry, often serving as scaffolds for the development of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazole-5-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine in the presence of a reducing agent. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or platinum, can further enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and dyes

Mechanism of Action

The mechanism of action of N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazol-5-amine
  • 1,5-dimethyl-1H-pyrazol-4-amine
  • 1-ethyl-4-methyl-1H-pyrazol-5-carbaldehyde

Uniqueness

N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1,5-dimethyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical and biological properties. This dual structure allows for more versatile interactions with molecular targets, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-5-17-12(9(2)6-15-17)8-13-11-7-14-16(4)10(11)3/h6-7,13H,5,8H2,1-4H3

InChI Key

UGJGMZDIFSJSTQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C)CNC2=C(N(N=C2)C)C

Origin of Product

United States

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